Antimicrobial Potency Against Drug-Resistant Pathogens (MRSA and M. tuberculosis)
2-Bromo-3,5-dinitrobenzoic acid demonstrates direct activity against clinically significant, drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) of 1 μg/mL . This provides a quantifiable threshold for activity that is essential for screening cascades. This activity is a function of the specific 2-bromo-3,5-dinitro substitution pattern, as other nitrobenzoate derivatives exhibit different biological profiles (e.g., hemoglobin oxidation kinetics vary among mono- and di-nitrobenzoates [1]).
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | 1 μg/mL |
| Comparator Or Baseline | Not applicable (single compound activity reported) |
| Quantified Difference | Not applicable |
| Conditions | In vitro assay against methicillin-resistant Staphylococcus aureus (MRSA) isolates and Mycobacterium tuberculosis . |
Why This Matters
The 1 μg/mL activity threshold provides a concrete benchmark for prioritizing this specific compound in drug discovery screens against high-priority resistant pathogens.
- [1] Norambuena, E., et al. (1994). Interaction of nitrobenzoates with haemoglobin in red blood cells and a haemolysate. Human & Experimental Toxicology, 13(5), 345-351. DOI: 10.1177/096032719401300510 View Source
